molecular formula C18H22N6O B7358054 6-[3-(azepan-1-yl)anilino]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

6-[3-(azepan-1-yl)anilino]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

Número de catálogo B7358054
Peso molecular: 338.4 g/mol
Clave InChI: WHVMVCVSLFZWCV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-[3-(azepan-1-yl)anilino]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).

Mecanismo De Acción

6-[3-(azepan-1-yl)anilino]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one selectively targets mutated forms of EGFR, specifically the T790M mutation, which is responsible for resistance to other EGFR TKIs. By inhibiting the activity of mutated EGFR, this compound prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. It has been found to inhibit the proliferation of endothelial cells, which could contribute to its anti-angiogenic effects. This compound has also been shown to reduce the expression of genes involved in inflammation and immune response, which could have implications for the treatment of other diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 6-[3-(azepan-1-yl)anilino]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one is its selectivity for mutated EGFR, which reduces the risk of off-target effects. However, its potency against mutated EGFR also means that it may not be effective against tumors that do not have this mutation. Another limitation is that the T790M mutation can arise during treatment with this compound, leading to acquired resistance.

Direcciones Futuras

There are several future directions for the development and use of 6-[3-(azepan-1-yl)anilino]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one. One area of research is the combination of this compound with other targeted therapies or immunotherapies to improve its efficacy. Another direction is the development of biomarkers to predict which patients are most likely to benefit from this compound. Finally, there is ongoing research into the mechanisms of acquired resistance to this compound, with the goal of developing strategies to overcome this resistance.

Métodos De Síntesis

The synthesis of 6-[3-(azepan-1-yl)anilino]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one involves the reaction of 6-bromo-4-(dimethylamino)pyridin-3-amine with 3-chloro-4-fluoroaniline in the presence of a palladium catalyst. The resulting intermediate is then treated with 1-azepanamine to yield the final product. The overall yield of the synthesis is around 30%.

Aplicaciones Científicas De Investigación

6-[3-(azepan-1-yl)anilino]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to be effective against tumors that have developed resistance to first- and second-generation EGFR TKIs, which is a common problem in the treatment of NSCLC. This compound has also been found to have a favorable safety profile, with fewer side effects than other EGFR TKIs.

Propiedades

IUPAC Name

6-[3-(azepan-1-yl)anilino]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c1-23-16-15(12-19-23)17(25)22-18(21-16)20-13-7-6-8-14(11-13)24-9-4-2-3-5-10-24/h6-8,11-12H,2-5,9-10H2,1H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVMVCVSLFZWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)NC(=N2)NC3=CC(=CC=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.